molecular formula C8H9NO4 B1603317 (2-Methoxy-5-nitrophenyl)methanol CAS No. 5804-49-9

(2-Methoxy-5-nitrophenyl)methanol

Cat. No. B1603317
CAS RN: 5804-49-9
M. Wt: 183.16 g/mol
InChI Key: NDVYUOCVDRLAPG-UHFFFAOYSA-N
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Description

“(2-Methoxy-5-nitrophenyl)methanol” is a chemical compound with the molecular formula C8H9NO4 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “(2-Methoxy-5-nitrophenyl)methanol” is represented by the InChI code 1S/C8H9NO4/c1-13-8-3-2-7 (9 (11)12)4-6 (8)5-10/h2-4,10H,5H2,1H3 . This indicates that the compound has 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

“(2-Methoxy-5-nitrophenyl)methanol” is a solid at room temperature . It has a molecular weight of 183.16 .

Scientific Research Applications

1. Reactions and Synthesis Processes

(2-Methoxy-5-nitrophenyl)methanol plays a role in various reactions and synthesis processes. It is involved in the Diels–Alder reactions of oxazoles with dienophiles, demonstrating its utility in organic synthesis and the formation of complex organic compounds. These reactions can produce endo- and exo-adducts, indicating its versatility in chemical synthesis (Ibata et al., 1986). Furthermore, the compound is involved in the synthesis of cyclic hydroxamic acids and lactams, underlining its importance in pharmaceutical chemistry (Hartenstein & Sicker, 1993).

2. Molecular Interactions and Photochemical Reactions

Research shows that (2-Methoxy-5-nitrophenyl)methanol is involved in photochemical reactions, like the photolysis of 5-nitrofuramides in methanol. This highlights its potential applications in studying photochemical processes and designing photoresponsive materials (Powers, 1971). Additionally, the compound's interaction with other molecules in specific reactions, such as its role in the methanolysis of hydroxypropyl-p-nitrophenyl phosphate, provides insights into its catalytic abilities and reaction mechanisms (Tsang et al., 2003).

3. Role in Chemical Sensing and Detection

(2-Methoxy-5-nitrophenyl)methanol is also significant in the development of chemosensors. For instance, it forms part of a Schiff base receptor used for the detection of Al3+ ions, demonstrating its relevance in the field of analytical chemistry and environmental monitoring (Manna et al., 2020).

4. Catalysis and Surface Science

The compound is employed in studies involving catalysis and surface science. It has been used to probe the nature of surface sites on metal oxide catalysts, providing valuable information for the development of more efficient catalysts in industrial processes (Wu et al., 2012).

Safety And Hazards

“(2-Methoxy-5-nitrophenyl)methanol” is classified under the GHS07 hazard class . The associated hazard statements include H302, which indicates that the compound is harmful if swallowed . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

(2-methoxy-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVYUOCVDRLAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589687
Record name (2-Methoxy-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-5-nitrophenyl)methanol

CAS RN

5804-49-9
Record name (2-Methoxy-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared by reduction of 2-methoxy-5-nitrobenzaldehyde methyl hemiacetal using a method similar to that described for preparing 2-hydroxymethyl-4-nitrophenol in 76% yield: MP 121-122° C.; 1H NMR (DMSO-d6, 500 MHz) δ 8.22 (d, 1H, J=1.22 Hz), 8.16 (dd, 1H, J=2.7 and 9.1), 7.16 (d, 1H, J=8.9 Hz), 4.50 (s, 2H), 3.90 (s, 3H).
Name
2-methoxy-5-nitrobenzaldehyde methyl hemiacetal
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM Psaras, RK Carty, JT Miller, LN Tumey, TA Brooks - Genes, 2022 - mdpi.com
KRAS is a well-validated anti-cancer therapeutic target, whose transcriptional downregulation has been demonstrated to be lethal to tumor cells with aberrant KRAS signaling. G-…
Number of citations: 2 www.mdpi.com

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